REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].C([O:12][C:13]1[CH:18]=[C:17]([F:19])[CH:16]=[C:15]([Br:20])[CH:14]=1)C1C=CC=CC=1.CN(C)C1C=CC=CC=1.Cl>ClCCl>[Br:20][C:15]1[CH:14]=[C:13]([OH:12])[CH:18]=[C:17]([F:19])[CH:16]=1 |f:0.1.2.3|
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Name
|
|
Quantity
|
13.51 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC(=CC(=C1)F)Br
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Name
|
|
Quantity
|
40.96 g
|
Type
|
reactant
|
Smiles
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CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
84 mL
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Type
|
solvent
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Smiles
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ClCCl
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Name
|
|
Quantity
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60 mL
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Type
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reactant
|
Smiles
|
Cl
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Type
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CUSTOM
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Details
|
stir 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
Remove ice-bath and stir 2 hours
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Duration
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2 h
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Type
|
WASH
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Details
|
Separate layers and wash the organic layer with 2N hydrochloric acid (4×50 mL)
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Type
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EXTRACTION
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Details
|
Extract the organic layer with 3N potassium hydroxide (4×50 mL)
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Type
|
EXTRACTION
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Details
|
Acidify with 5N hydrochloric acid and extract with dichloromethane (3×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the dichloromethane layer (sodium sulfate)
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Type
|
CONCENTRATION
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Details
|
concentrate
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
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Smiles
|
BrC=1C=C(C=C(C1)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 66.6% | |
YIELD: CALCULATEDPERCENTYIELD | 66.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |